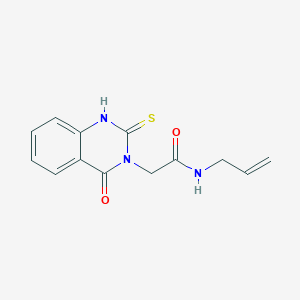
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It is a quinazoline derivative that has been synthesized through various methods and has been found to possess a wide range of biological activities.
科学的研究の応用
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been found to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial activities. It has been studied for its potential use as a therapeutic agent in cancer treatment, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, as it has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been studied for its potential use as an antimicrobial agent, as it has been found to possess activity against various bacterial strains.
作用機序
The mechanism of action of 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. It has also been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, it has been found to possess antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
The advantages of using 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide in lab experiments include its wide range of biological activities and its potential use as a therapeutic agent in various fields. However, the limitations of using this compound include its limited availability and the need for further research to fully understand its mechanism of action and potential toxicity.
将来の方向性
There are several future directions for the research on 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide. One future direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another future direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases. Additionally, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
合成法
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide has been synthesized through various methods, including the reaction of 2-aminobenzamide with ethyl 2-cyanoacetate and thioacetamide. Another method involves the reaction of 2-aminobenzamide with ethyl cyanoacetate and elemental sulfur. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
特性
IUPAC Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2S/c1-2-7-14-11(17)8-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h2-6H,1,7-8H2,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBAHZWLLVKGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-prop-2-enylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


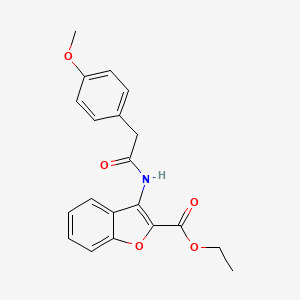
![(2Z)-2-[(4-methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B2910985.png)

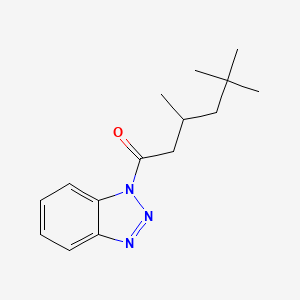

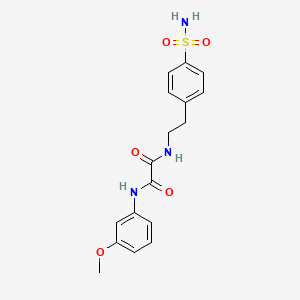
![3-(1,3-benzodioxol-5-yl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2910994.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2910995.png)

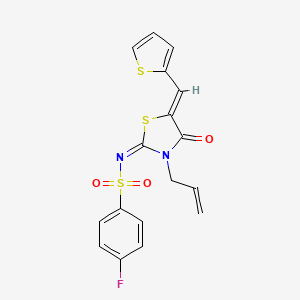
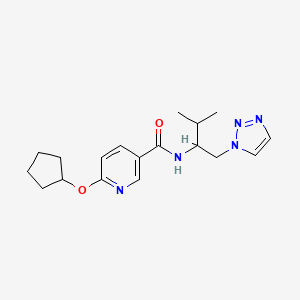
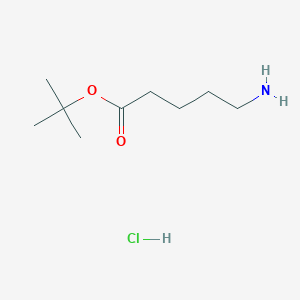
![3-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-methylbenzenesulfonamide](/img/structure/B2911006.png)